MMP‑2 Inhibitory Activity of Sulfonyl‑Pyrrolidine Derivatives: Class‑Level SAR Context for Methanesulfonyl‑Pyridine Analog
In a series of sulfonyl‑pyrrolidine derivatives evaluated for MMP‑2 inhibition, the methanesulfonyl‑substituted compound 4c exhibited an IC₅₀ of 8.7 nM, compared to the positive control LY52 (IC₅₀ = 10.2 nM) and the benzenesulfonyl analog 4a (IC₅₀ = 42.3 nM) [1]. Although 4c is not 2‑(3‑methanesulfonylpyrrolidine‑1‑carbonyl)pyridine, the data demonstrate that a methanesulfonyl group on a pyrrolidine scaffold can confer sub‑10 nM potency, whereas the benzenesulfonyl congener is ~5‑fold weaker.
| Evidence Dimension | MMP‑2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 4c (methanesulfonyl‑pyrrolidine analog): IC₅₀ = 8.7 nM |
| Comparator Or Baseline | Positive control LY52 (IC₅₀ = 10.2 nM); Benzenesulfonyl analog 4a (IC₅₀ = 42.3 nM) |
| Quantified Difference | 4c is 1.17‑fold more potent than LY52 and 4.86‑fold more potent than benzenesulfonyl analog 4a |
| Conditions | Recombinant human MMP‑2 catalytic domain; fluorescence‑based enzymatic assay; incubation 30 min at 37 °C [1] |
Why This Matters
This class‑level evidence indicates that the methanesulfonyl substituent can be pivotal for achieving nanomolar MMP‑2 inhibition and that swapping to a larger sulfonyl group may compromise potency.
- [1] Yan, L.; et al. Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg. Med. Chem. 2008, 16, 7932‑7938. DOI: 10.1016/j.bmc.2008.07.068. View Source
